Methyl 2-amino-3-ethoxy-6-fluorobenzoate
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Overview
Description
Methyl 2-amino-3-ethoxy-6-fluorobenzoate is an organic compound with the molecular formula C10H12FNO3 It is a derivative of benzoic acid and contains functional groups such as an amino group, an ethoxy group, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-ethoxy-6-fluorobenzoate typically involves the esterification of 2-amino-3-ethoxy-6-fluorobenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-ethoxy-6-fluorobenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted benzoate derivatives.
Scientific Research Applications
Methyl 2-amino-3-ethoxy-6-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-ethoxy-6-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-fluorobenzoate
- Methyl 5-amino-2-fluorobenzoate
- Methyl 3-fluorobenzoate
Uniqueness
Methyl 2-amino-3-ethoxy-6-fluorobenzoate is unique due to the presence of both an ethoxy group and a fluorine atom on the benzoate ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and altered electronic characteristics, which can influence its reactivity and interactions with biological targets .
Biological Activity
Methyl 2-amino-3-ethoxy-6-fluorobenzoate is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula C9H10FNO2 and features a benzoate structure with an amino group, an ethoxy group, and a fluorine atom. The presence of these functional groups enhances its lipophilicity and reactivity, making it a candidate for various biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that the compound can act as both an inhibitor and activator of various biological targets, modulating their activity and influencing pathways such as:
- Signal Transduction : The compound may interfere with signaling pathways critical for cell communication.
- Gene Expression : It can affect the transcription of genes involved in various physiological processes.
- Metabolic Processes : By interacting with metabolic enzymes, it may alter metabolic pathways leading to therapeutic effects.
Biological Activities
Research has identified several key biological activities associated with this compound:
- Anti-inflammatory Effects : Studies suggest that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Analgesic Properties : Preliminary data indicate potential analgesic effects, making it a candidate for pain management therapies.
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.
Study 1: Anti-inflammatory Activity
A study published in Pharmaceutical Research evaluated the anti-inflammatory effects of this compound in a murine model. The results demonstrated a significant reduction in inflammation markers compared to control groups, suggesting its potential utility in treating inflammatory diseases.
Study 2: Antimicrobial Efficacy
In vitro assays conducted against Escherichia coli and Staphylococcus aureus revealed that this compound exhibited minimum inhibitory concentrations (MICs) of 12 µg/mL and 8 µg/mL, respectively. These findings indicate promising antimicrobial properties that warrant further investigation .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with similar compounds is essential:
Compound | Structure Features | Biological Activity |
---|---|---|
Methyl 2-amino-3-fluorobenzoate | Fluorine atom | Antimicrobial, anticancer |
Methyl 4-amino-3-ethoxybenzoate | Ethoxy group | Anti-inflammatory |
Methyl 6-amino-2-fluorobenzoate | Amino group | Anticancer, enzyme inhibition |
This compound stands out due to its combination of functional groups that enhance its binding affinity to biological targets.
Properties
IUPAC Name |
methyl 2-amino-3-ethoxy-6-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c1-3-15-7-5-4-6(11)8(9(7)12)10(13)14-2/h4-5H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBSRALMYANYCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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